![molecular formula C20H15ClO3 B575784 Benzoic acid,4-[(2-chlorophenyl)hydroxyphenylmethyl]- CAS No. 172976-68-0](/img/structure/B575784.png)
Benzoic acid,4-[(2-chlorophenyl)hydroxyphenylmethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid,4-[(2-chlorophenyl)hydroxyphenylmethyl]- is a white solid compound with the molecular formula C20H15ClO3 and a molecular weight of 338.78 g/mol . It is widely used in pharmaceutical research and development due to its anti-inflammatory and analgesic properties . This compound plays a crucial role in the development of new drugs for pain management and inflammation-related diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid,4-[(2-chlorophenyl)hydroxyphenylmethyl]- typically involves the reaction of 2-chlorobenzophenone with 4-bromobenzoic acid . The reaction is carried out under specific conditions to ensure the desired product is obtained with a high yield. The process involves the use of a catalyst and controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure maximum yield and purity of the product. Advanced techniques and equipment are used to control the reaction conditions and monitor the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Benzoic acid,4-[(2-chlorophenyl)hydroxyphenylmethyl]- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Benzoic acid,4-[(2-chlorophenyl)hydroxyphenylmethyl]- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it is studied for its potential effects on cellular processes and pathways . In medicine, it is being investigated for its anti-inflammatory and analgesic properties, making it a potential candidate for developing new pain management drugs . Additionally, this compound has industrial applications, such as in the production of pharmaceuticals and other chemical products .
Wirkmechanismus
The mechanism of action of Benzoic acid,4-[(2-chlorophenyl)hydroxyphenylmethyl]- involves its interaction with specific molecular targets and pathways in the body . It is believed to exert its effects by inhibiting the activity of certain enzymes involved in the inflammatory response . This inhibition reduces the production of inflammatory mediators, thereby alleviating pain and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Benzoic acid,4-[(2-chlorophenyl)hydroxyphenylmethyl]- include other benzoic acid derivatives and chlorophenyl compounds . These compounds share similar structural features and chemical properties .
Uniqueness: What sets Benzoic acid,4-[(2-chlorophenyl)hydroxyphenylmethyl]- apart from other similar compounds is its unique combination of anti-inflammatory and analgesic properties . This makes it particularly valuable in pharmaceutical research and development for pain management and inflammation-related diseases .
Eigenschaften
CAS-Nummer |
172976-68-0 |
|---|---|
Molekularformel |
C20H15ClO3 |
Molekulargewicht |
338.787 |
IUPAC-Name |
4-[(2-chlorophenyl)-hydroxy-phenylmethyl]benzoic acid |
InChI |
InChI=1S/C20H15ClO3/c21-18-9-5-4-8-17(18)20(24,15-6-2-1-3-7-15)16-12-10-14(11-13-16)19(22)23/h1-13,24H,(H,22,23) |
InChI-Schlüssel |
MYQCIJNSLZDQDI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(=O)O)(C3=CC=CC=C3Cl)O |
Synonyme |
4-[(2-CHLOROPHENYL)HYDROXYPHENYLMETHYL]-BENZOIC ACID |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



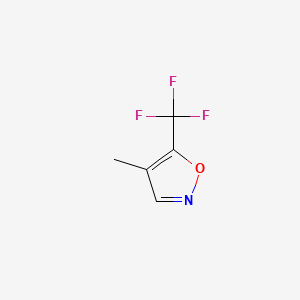
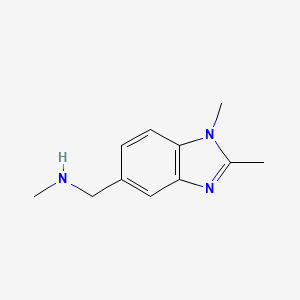
![Oxireno[3,4]pyrrolo[2,1-b]oxazole(9CI)](/img/new.no-structure.jpg)
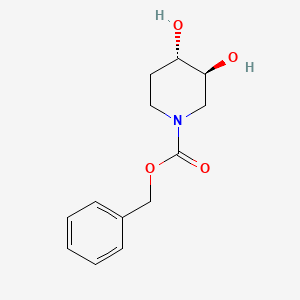
![3,6-Methanofuro[2,3-d][1,6,2]dioxazocine](/img/structure/B575717.png)
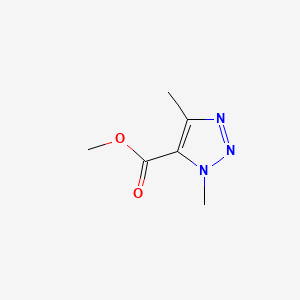
![2-[(E)-3-chloroprop-1-enyl]-1,3-benzothiazole](/img/structure/B575721.png)
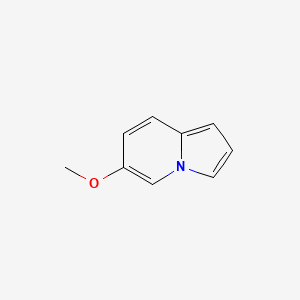
![(NZ)-N-[1-(5-methyl-1,3-benzothiazol-2-yl)ethylidene]hydroxylamine](/img/structure/B575724.png)
